Adenosine 3' 5'-diphosphate
Description
Adenosine 3',5'-diphosphate (3',5'-ADP), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a nucleotide derivative with phosphate groups at the 3' and 5' hydroxyl positions of the ribose moiety. Unlike adenosine 5'-diphosphate (ADP) or adenosine 5'-triphosphate (ATP), which feature linear phosphate chains at the 5' position, 3',5'-ADP has a unique structural arrangement that confers distinct biochemical roles.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15N5NaO10P2 |
|---|---|
Molecular Weight |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); |
InChI Key |
GEFUCMXYJFHBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase. These enzymes facilitate the conversion of adenosine triphosphate (ATP) to adenosine 3’,5’-diphosphate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of adenosine 3’,5’-diphosphate often involves the use of crude extracts from Escherichia coli, which include overexpressed enzymes. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Sulfotransferase-Mediated Cycling
PAP is central to the sulfotransferase (ST) cycle, which regulates sulfate group transfers.
Hydrolysis to AMP and Phosphate
PAP undergoes hydrolysis via phosphatases to produce adenosine 5'-monophosphate (AMP) and inorganic phosphate.
| Reaction | Reactants | Products | Enzyme | Key Detail |
|---|---|---|---|---|
| PAP → AMP | PAP + H₂O | AMP + Phosphate | Phosphatases (e.g., HAL2) | Prevents cellular toxicity by avoiding PAP accumulation . |
Coenzyme A (CoA) Transfer Reactions
PAP is involved in CoA-dependent processes, particularly in acyl-carrier protein (ACP) systems.
Thioredoxin-Coupled Reactions
PAP interacts with thioredoxin in sulfur-related pathways.
Inhibition of Nucleases
PAP acts as a competitive inhibitor of certain nucleases via active-site binding.
Key Structural Insights
-
Active-Site Binding : PAP’s structure allows it to occupy the nucleotide-binding pocket of enzymes like DXO, with its phosphate groups positioned similarly to RNA substrates .
-
Toxicity and Regulation : PAP accumulation is mitigated by lithium-sensitive phosphatases, emphasizing its regulatory role in cellular homeostasis .
Scientific Research Applications
Wound Healing
Research Findings:
Recent studies have highlighted the significant role of ADP in enhancing wound healing, particularly in diabetic models. A study demonstrated that local application of ADP accelerated cutaneous wound healing in diabetic mice. The mechanisms involved include:
- Collagen Deposition: ADP treatment increased collagen deposition in wounds, facilitating tissue repair.
- Cellular Response: It enhanced the proliferation and migration of fibroblasts and keratinocytes, essential for wound closure.
- Inflammatory Modulation: ADP reduced levels of reactive oxygen species and tumor necrosis factor-alpha while increasing interleukin-13 levels, indicating its role in modulating inflammatory responses .
This suggests that ADP may serve as a promising therapeutic agent for chronic wounds associated with diabetes.
Cardiovascular Applications
Mechanisms and Effects:
ADP is known to play a pivotal role in cardiovascular health through its involvement in platelet aggregation and vascular responses. Its applications include:
- Platelet Function: ADP is released during tissue injury and promotes platelet aggregation via P2Y receptors. This action is critical during hemostasis and has implications for thrombotic diseases.
- Vascular Health: Studies indicate that ADP can enhance endothelial function and reduce oxidative stress, which are vital for maintaining cardiovascular health .
Metabolic Disorders
Potential Therapeutic Roles:
ADP has been implicated in metabolic regulation and may offer therapeutic benefits in conditions such as obesity and diabetes. Research indicates that:
- Energy Metabolism: As a key player in cellular energy metabolism, ADP regulates ATP synthesis and influences metabolic pathways.
- Insulin Sensitivity: There is emerging evidence suggesting that ADP could improve insulin sensitivity, making it a candidate for managing type 2 diabetes .
Neuroprotective Effects
Antidepressant Activity:
Recent investigations into adenosine receptor antagonists have revealed potential antidepressant effects linked to ADP. These studies suggest that modulating adenosine signaling pathways may provide new avenues for treating mood disorders .
Summary Table of Applications
Mechanism of Action
Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases (XRNs) activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid (ABA) signaling. Additionally, it can block RNA catabolism and modulate the activity of poly (ADP-ribose) polymerase 1 (PARP1) .
Comparison with Similar Compounds
Research Findings and Implications
Enzyme Kinetics and Inhibition
- SULT Catalysis : 3',5'-ADP is a product of SULT reactions, and its accumulation can inhibit sulfation by competing with PAPS binding .
- Reductase Activity : ADP and CDP reductases exhibit divergent responses to Mg²⁺ and solvents like dimethyl sulfoxide, highlighting substrate-specific enzyme regulation .
Metabolic Perturbations
Q & A
Q. What validation steps ensure specificity in PAP-targeted probes or inhibitors?
- Methodological Answer : Perform competition assays with structurally related nucleotides (e.g., ATP, cAMP) at 10× molar excess. Use surface plasmon resonance (SPR) to confirm binding specificity. Validate in cellulo via CRISPR interference (CRISPRi) knockdown of target enzymes and measure rescue phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
